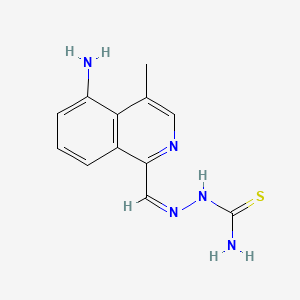
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide is a complex organic compound with the molecular formula C12H13N5S and a molecular weight of 259.33 g/mol. This compound is part of the thiourea derivatives family, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 5-amino-4-methylisoquinoline with thiourea under specific reaction conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium . The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of thiourea derivatives often employs large-scale condensation reactions. These processes are optimized for high yield and purity, using automated reactors and controlled environments to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polyurethane foams with enhanced properties.
作用機序
The mechanism of action of 2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site.
類似化合物との比較
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide can be compared with other thiourea derivatives and similar compounds:
Thiourea: The parent compound, known for its use in various chemical reactions and industrial applications.
Indole-thiourea derivatives: These compounds have shown significant biological activities, such as enzyme inhibition and antimicrobial properties.
Thiazoles: Another class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and development.
特性
分子式 |
C12H13N5S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC名 |
[(Z)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6- |
InChIキー |
CKVSOKYEBQAXKF-SOFYXZRVSA-N |
異性体SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)/C=N\NC(=S)N |
正規SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N |
同義語 |
4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone 4-methyl-5-aminoisoquinoline thiosemicarbazone MAIQ MAIQ 1 MAIQ-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




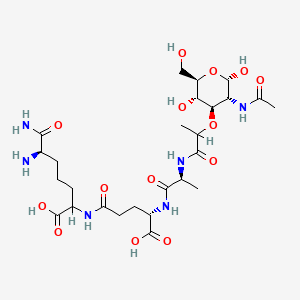
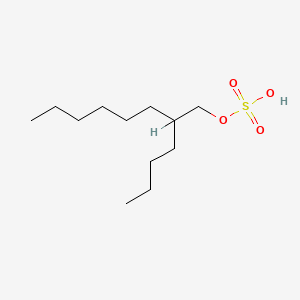
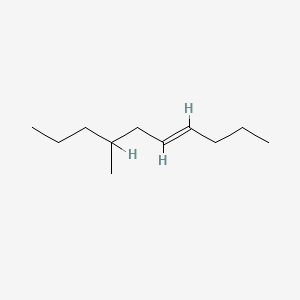

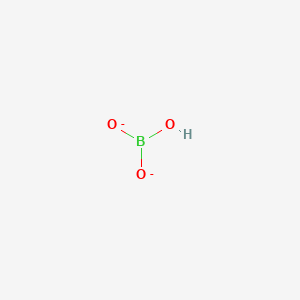

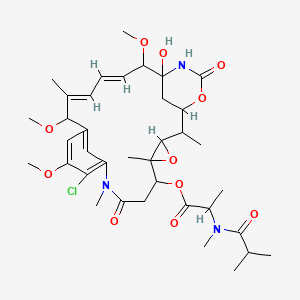

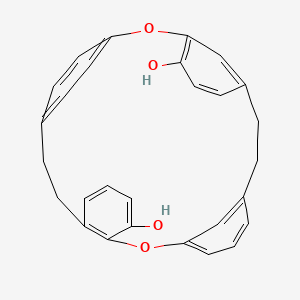

![8-benzylsulfanyl-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B1231607.png)

